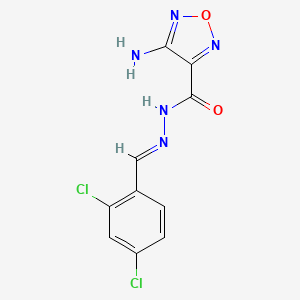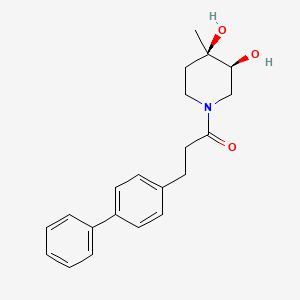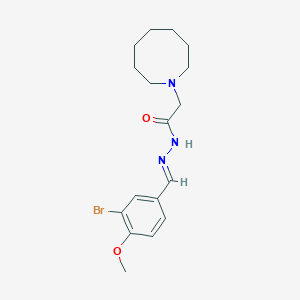
N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide" is a compound of interest due to its potential applications in various fields of chemistry and materials science. Its synthesis and properties are extensively studied to understand its molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The compound is synthesized through a process involving the condensation of 4-bromobenzaldehyde and sulfadiazine, resulting in a product characterized by FTIR, UV-Vis, and NMR spectroscopy (Sowrirajan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including vibrational spectra (FT-IR, FT-Raman), NMR (1H, 13C), and computational studies (DFT, HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG), provides insights into the molecule's geometry, electronic properties, and stability. Molecular docking studies have been conducted to explore its potential biological activities (Sowrirajan et al., 2022).
Chemical Reactions and Properties
The compound exhibits reactivity characteristic of its functional groups, involved in various chemical reactions. Its synthesis and the properties of its derivatives have been explored, with particular interest in its interactions with biological molecules and potential antifungal activities (Mu et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structure and spectroscopic characteristics, have been determined through X-ray crystallography and various spectroscopic techniques. These studies reveal the compound's solid-state structure and provide a basis for understanding its interactions at the molecular level (Tunç et al., 2012).
Chemical Properties Analysis
Chemical property analysis focuses on the compound's reactivity, including its behavior in different chemical reactions, stability under various conditions, and interactions with other molecules. Theoretical investigations, such as DFT studies, help predict its reactivity and potential applications in designing new materials or drugs (Govindarasu et al., 2015).
Aplicaciones Científicas De Investigación
Photovoltaic Applications
Soluble polyimides, related in structure to the query compound, have been investigated for their photovoltaic properties, demonstrating the potential of similar compounds in solar energy conversion. The sensitization of these materials with small molecules like Rhodamine 6G and [6,6]-phenyl-C61-butyric-acid-methyl-ester (PCBM) has been shown to enhance their photoconductive properties, indicating a promising area of application for similar compounds in photovoltaic devices (Mühlbacher et al., 2001).
Spectroscopic and Theoretical Analysis
Compounds with structural similarities have undergone comprehensive spectroscopic and theoretical analyses, including FT-IR, FT-Raman, NMR, UV–Visible, and molecular docking studies. These analyses contribute to understanding the molecular geometry, vibrational frequencies, and potential biological activities. Such studies indicate the scientific interest in the detailed characterization of similar compounds, which could extend to N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide for its unique properties (Raja et al., 2017).
Antimicrobial and Antituberculosis Activity
Derivatives of related structures have been synthesized and tested for antimicrobial and antituberculosis activity. This research avenue suggests the potential of N'-(4-bromobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide and similar compounds in pharmaceutical applications, particularly in the development of new antimicrobial agents (Yurttaş et al., 2015).
Antioxidant and Anticholinergic Activities
Research on bromophenol derivatives, including those with pyrrolidin-2-one structures, has demonstrated significant antioxidant and anticholinergic activities. These findings highlight the potential of similar compounds in therapeutic applications, particularly for conditions where oxidative stress and cholinergic imbalance are implicated (Rezai et al., 2018).
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O/c25-20-13-11-17(12-14-20)16-26-29-24(30)23-27-21(18-7-3-1-4-8-18)15-22(28-23)19-9-5-2-6-10-19/h1-16H,(H,29,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPPWPQVCMINQ-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)


![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)



![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)
